2-(4-Chloro-2-hydroxyphenoxy)acetic acid

Vue d'ensemble

Description

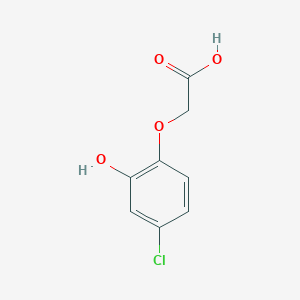

2-(4-Chloro-2-hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C8H7ClO4. It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and a hydroxy group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid typically involves the nucleophilic aromatic substitution of 4-chloro-2-hydroxyphenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then acidified to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:

-

Peracid-mediated oxidation : Treatment with peracetic acid (CH₃COOOH) in acetic acid at 55–60°C under reduced pressure (60–64 mmHg) facilitates oxidation of the hydroxyl group, forming intermediates such as quinones or ketones .

Key conditions :

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| Peracetic acid | 55–60°C | 9 hours | 2-(4-Chloro-2-oxophenoxy)acetic acid |

Substitution Reactions

The chloro group on the aromatic ring participates in nucleophilic substitution:

-

Hydroxide substitution : Reaction with aqueous sodium hydroxide (2N) under reflux replaces the chloro group with a hydroxyl group, yielding 2-(2,4-dihydroxyphenoxy)acetic acid .

-

Amine substitution : Treatment with primary amines (e.g., methylamine) in alcoholic KOH produces substituted derivatives .

Example pathway :

Esterification and Hydrolysis

The carboxylic acid moiety undergoes esterification and hydrolysis:

-

Ester formation : Reaction with methanol and catalytic HCl yields methyl 2-(4-chloro-2-hydroxyphenoxy)acetate .

-

Acid-catalyzed hydrolysis : Refluxing esters with hydrochloric acid regenerates the free acid .

Data table :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, HCl (reflux) | Methyl ester derivative | 92% |

| Hydrolysis | 2N HCl, ethanol (reflux) | Regenerated carboxylic acid | 93% |

Baeyer-Villiger Oxidation

The ketone intermediates (from prior oxidations) undergo Baeyer-Villiger oxidation with peracids, forming lactones or acetoxylated derivatives .

Mechanism :

Salt Formation

The carboxylic acid group forms salts with bases:

-

Sodium salt : Treatment with NaOH yields the water-soluble sodium 2-(4-chloro-2-hydroxyphenoxy)acetate .

Applications : Salts are used in herbicidal formulations for improved solubility .

Comparative Reactivity

The compound’s reactivity differs from analogs:

| Compound | Key Reactivity Difference |

|---|---|

| 2,4-Dichlorophenoxyacetic acid | Higher electrophilicity due to two chloro groups |

| 4-Chloro-2-methylphenoxyacetic acid | Methyl group sterically hinders nucleophilic substitution |

Synthetic Pathways

Industrial synthesis involves:

-

Nucleophilic aromatic substitution : 4-Chloro-2-hydroxyphenol reacts with chloroacetic acid in NaOH .

-

Purification : Acidification precipitates the product, with yields >85% .

Stability and Degradation

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H7ClO4

- CAS Number : 7417-89-2

- Molecular Structure : The compound features a phenoxyacetic acid backbone with a chlorine atom and a hydroxyl group on the aromatic ring, contributing to its biological activity.

Agricultural Applications

1. Herbicide Development

2-(4-Chloro-2-hydroxyphenoxy)acetic acid is primarily utilized in the formulation of herbicides. It acts as a synthetic auxin , mimicking natural plant hormones to regulate growth processes. This property allows it to effectively control the growth of dicotyledonous weeds in various crops, including cereals and grasslands.

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Target Weeds | Application Method |

|---|---|---|---|

| MCPA | 4-chloro-2-methylphenoxyacetic acid | Broadleaf weeds in cereals | Foliar application |

| MCPP | 2-(4-chloro-2-methylphenoxy)propionic acid | Dicot weeds in turfgrass | Spot treatment |

| MCPB | 4-(4-chloro-2-methylphenoxy)butyric acid | Weeds in pastures | Pre-emergence |

Case Study: Efficacy of MCPA in Cereal Crops

A study conducted by researchers at the Agricultural University demonstrated that MCPA significantly reduced the biomass of broadleaf weeds while having minimal impact on cereal crops. The application rates varied between 0.5 to 1.0 kg/ha, showing optimal results at the higher end of this range .

Pharmaceutical Applications

2. Synthesis of Pharmaceuticals

The compound is also explored for its potential in pharmaceutical synthesis. Its structural similarity to natural auxins makes it a candidate for developing new drugs targeting plant hormone pathways.

Table 2: Pharmaceutical Compounds Synthesized from this compound

| Compound Name | Target Condition | Synthetic Route |

|---|---|---|

| Auxin-like compounds | Plant growth regulation | Esterification with various alcohols |

| Anti-inflammatory agents | Inflammatory diseases | Modification of the phenolic structure |

Case Study: Development of Anti-inflammatory Agents

Research published in the Journal of Medicinal Chemistry explored derivatives of this compound as anti-inflammatory agents. The study highlighted that modifications on the phenolic hydroxyl group enhanced the anti-inflammatory activity, suggesting a pathway for developing new therapeutic agents .

Environmental Impact and Safety

The environmental safety profile of herbicides containing this compound has been assessed through various studies. Regulatory bodies have classified these compounds based on their toxicity and environmental persistence.

Table 3: Environmental Safety Data

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Biodegradability | Moderate |

| Soil Mobility | Low |

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-methylphenoxyacetic acid: A similar compound with a methyl group instead of a hydroxy group.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with two chloro groups on the aromatic ring.

2,4,5-Trichlorophenoxyacetic acid: Another herbicide with three chloro groups on the aromatic ring

Uniqueness

2-(4-Chloro-2-hydroxyphenoxy)acetic acid is unique due to the presence of both a chloro and a hydroxy group on the aromatic ring, which imparts specific chemical and biological properties.

Activité Biologique

2-(4-Chloro-2-hydroxyphenoxy)acetic acid, commonly known as 4-chloro-2-hydroxyphenylacetic acid, is a compound of interest due to its herbicidal properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

- Molecular Formula : C8H8ClO3

- CAS Number : 82085-61-8

- Structure : The compound features a chlorinated phenolic structure, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Herbicidal Activity : It acts as a growth regulator in plants by mimicking natural plant hormones (auxins), disrupting normal growth processes and leading to uncontrolled growth or death in susceptible species. This mechanism involves the modulation of auxin transport and signaling pathways in plants.

- Antioxidant Properties : Studies have indicated that the compound exhibits antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cells. This property may contribute to protective effects in various biological systems.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and pathways.

In Vitro Studies

- Cell Line Studies : Research involving various cell lines has shown that the compound can reduce cell proliferation in cancer models, suggesting potential anticancer activity. For instance, studies on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with this compound.

In Vivo Studies

- Animal Models : In rodent models, administration of this compound has been linked to alterations in metabolic parameters, including liver enzyme activities and hematological profiles. Notably, studies indicated changes in liver function markers, suggesting potential hepatotoxicity at high doses.

Data Table of Biological Activities

Case Studies

- Case Study on Herbicidal Efficacy : A field study demonstrated that this compound effectively controlled weed populations in agricultural settings, outperforming several traditional herbicides. This study highlighted its potential as an environmentally friendly alternative for weed management.

- Toxicological Profile : A comprehensive review of toxicological data revealed that while the compound exhibits beneficial biological activities, there are concerns regarding its safety profile at elevated doses. Long-term exposure studies indicated potential risks for liver toxicity and endocrine disruption.

Propriétés

IUPAC Name |

2-(4-chloro-2-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMOEYYLLVJVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587803 | |

| Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-89-2 | |

| Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.